
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid
Descripción general
Descripción
2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid, commonly known as FMBA, is a synthetic compound that has a wide range of applications in scientific research. FMBA has been widely studied for its potential as a therapeutic agent, a diagnostic marker, and a tool for studying biological systems. It is a potent inhibitor of several enzymes, including the cytochrome P450 enzyme CYP3A4, and has been used in various studies to investigate the effects of drug metabolism and the action of drugs on the body. FMBA has also been used in the development of new drugs, as well as in the development of diagnostic tests.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic Acid Applications
1. Synthesis of Estrogen Receptor Modulating Compounds This compound serves as an intermediate in the synthesis of compounds that modulate estrogen receptors, which are crucial in the treatment of various hormone-related conditions .
Antibacterial and Antifungal Applications: Azetidine derivatives, including the one , have shown potential in creating treatments with antibacterial and antifungal properties .
Anticancer and Antitubercular Properties: Research indicates that azetidine derivatives can be effective in developing therapies for cancer and tuberculosis due to their unique chemical structure .
Antioxidant Effects: These compounds may also serve as antioxidants, which are important for protecting cells from damage caused by free radicals .
Peptidomimetics and Unnatural Amino Acids: Azetidine derivatives are used as pharmacological tools in peptidomimetics and as unnatural amino acids, which can mimic the structure and function of peptides in biological systems .
Drug Discovery and Development: The unique reactivity of azetidines due to their ring strain makes them valuable motifs in drug discovery, aiding the development of new pharmaceuticals .
Polymerization Processes: Azetidine derivatives are utilized in polymerization processes to create polymers with specific properties for various industrial applications .
Chiral Templates in Synthesis: Due to their stable yet reactive nature, azetidines serve as chiral templates in synthetic chemistry, facilitating the creation of complex molecules with precise chirality .
Propiedades
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-6(3-9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBJVLQPKCSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



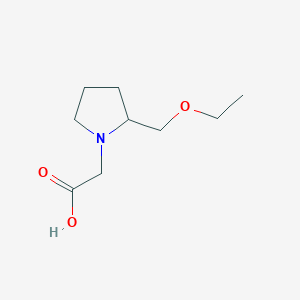
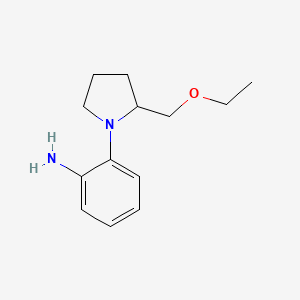

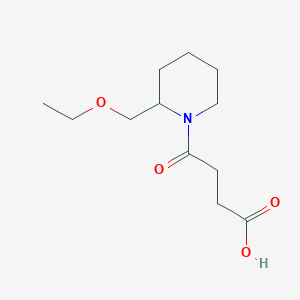
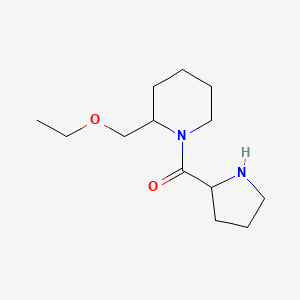
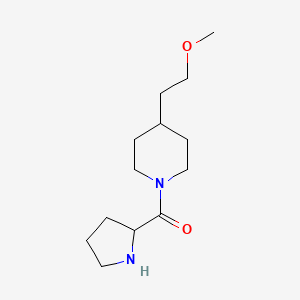

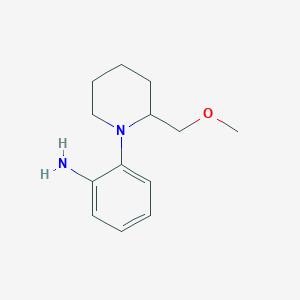

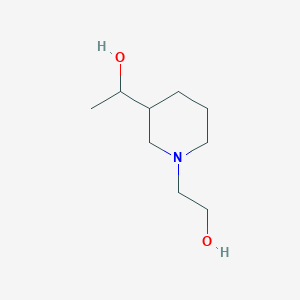


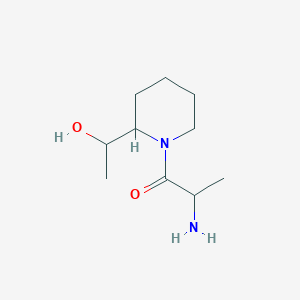
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)